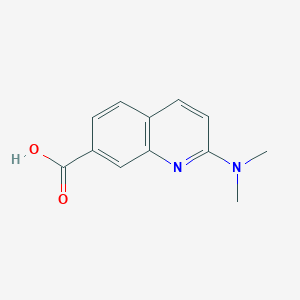

2-(Dimethylamino)quinoline-7-carboxylic acid

Description

2-(Dimethylamino)quinoline-7-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a dimethylamino group (-N(CH₃)₂) at position 2 and a carboxylic acid (-COOH) at position 6. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The dimethylamino group enhances electron density on the quinoline ring, influencing solubility and reactivity, while the carboxylic acid enables diverse derivatization pathways, such as amide formation .

Quinoline-7-carboxylic acid derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing quinoline frameworks. For example, 8-hydroxyquinaldine-7-carboxylic acid serves as a common precursor for synthesizing amide derivatives through coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-(dimethylamino)quinoline-7-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)11-6-5-8-3-4-9(12(15)16)7-10(8)13-11/h3-7H,1-2H3,(H,15,16) |

InChI Key |

NCUBRSBVNOTFJX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC2=C(C=CC(=C2)C(=O)O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)quinoline-7-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials .

Industrial Production Methods

Industrial production of 2-(Dimethylamino)quinoline-7-carboxylic acid often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)quinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-7-carboxylic acid.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are used under mild to moderate conditions.

Major Products Formed

Oxidation: Quinoline-7-carboxylic acid.

Reduction: Various amine derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(Dimethylamino)quinoline-7-carboxylic acid exhibits potent antimicrobial activity against both Gram-positive and Gram-negative microorganisms. Its mechanism often involves the inhibition of specific enzymes critical for bacterial survival. For instance, it has been shown to outperform conventional antimicrobial agents in efficacy against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that it may inhibit kinase activity, disrupting signaling pathways essential for cancer cell proliferation and survival. For instance, its application in breast cancer treatment has shown promising results in reducing tumor size in xenograft models . The compound's ability to penetrate cellular membranes and accumulate in organelles such as the endoplasmic reticulum enhances its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 2-(Dimethylamino)quinoline-7-carboxylic acid has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases .

Synthesis and Modification

The synthesis of 2-(Dimethylamino)quinoline-7-carboxylic acid typically involves multi-step chemical reactions that allow for structural modifications aimed at enhancing its biological activity. Various synthetic routes have been developed to produce this compound efficiently, enabling further research into its derivatives .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of various quinoline derivatives, including 2-(Dimethylamino)quinoline-7-carboxylic acid. Results indicated superior efficacy against multiple bacterial strains compared to standard antibiotics like ampicillin and gentamicin . -

Anticancer Research

In vitro studies on breast cancer cell lines revealed that treatment with 2-(Dimethylamino)quinoline-7-carboxylic acid led to significant apoptosis and reduced cell viability. Further investigations using animal models confirmed its potential as a therapeutic agent for breast cancer . -

Inflammation Model Study

Research on inflammatory responses indicated that this compound could effectively reduce markers of inflammation in cellular models, suggesting potential applications in treating conditions like arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It also inhibits certain enzymes, affecting metabolic pathways. The dimethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group at position 2 in the target compound donates electrons via resonance, increasing the quinoline ring's basicity and solubility in polar solvents. In contrast, electron-withdrawing groups like chlorine (e.g., 4-chloro-2-methylquinoline-7-carboxylic acid) reduce electron density, favoring electrophilic substitution reactions .

Biological Activity

2-(Dimethylamino)quinoline-7-carboxylic acid (DMQCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of the biological activity of DMQCA, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

- Molecular Formula : C12H12N2O2

- Molecular Weight : 220.24 g/mol

- CAS Number : 33778622

- IUPAC Name : 2-(Dimethylamino)quinoline-7-carboxylic acid

Antimicrobial Activity

DMQCA has been evaluated for its antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness compared to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus (S. aureus) | 15 | Ampicillin | 18 |

| Escherichia coli (E. coli) | 12 | Gentamicin | 20 |

| Pseudomonas aeruginosa (P. aeruginosa) | 10 | Ciprofloxacin | 22 |

The results indicate that DMQCA exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like S. aureus, although it is less effective than some standard antibiotics .

Anticancer Activity

Research has shown that DMQCA possesses promising anticancer properties. A study investigated its effects on various cancer cell lines, revealing the following findings:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).

- IC50 Values :

- MCF-7: 5.5 µM

- HeLa: 6.1 µM

- HepG2: 8.3 µM

The compound demonstrated a dose-dependent cytotoxic effect, with significant induction of apoptosis observed in treated cells . The mechanism of action appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.

The biological activity of DMQCA is attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : DMQCA has been found to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and proliferation.

- Apoptosis Induction : Studies indicate that DMQCA promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Reactive Oxygen Species Generation : The compound increases ROS levels, contributing to oxidative stress that can lead to cancer cell death.

Case Studies

Several case studies highlight the potential applications of DMQCA in cancer therapy:

-

MCF-7 Cell Line Study :

- A concentration-dependent increase in apoptosis was observed with DMQCA treatment.

- The study reported a significant reduction in cell viability at concentrations above 5 µM, with morphological changes indicative of apoptosis.

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.